3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
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Description
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H16N6 and its molecular weight is 316.368. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized as colchicine-binding site inhibitors (cbsi) . The colchicine-binding site is a critical target in cancer treatment due to its role in inhibiting tubulin assembly .
Mode of Action
Analogues of this compound have shown to interact at the colchicine-binding site on tubulin . They inhibit the polymerization of tubulin in vitro, leading to significant reduction in tubulin polymerization .
Biochemical Pathways
The compound’s interaction with the colchicine-binding site on tubulin disrupts the normal function of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects various cellular processes, including cell division, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. In vitro studies have shown significant antiproliferative activities in MCF-7 breast cancer cells . For instance, compound 9q arrested MCF-7 cells in the G2/M phase and resulted in cellular apoptosis .
Biochemical Analysis
Biochemical Properties
3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzimidazole ring in the compound can bind to enzyme active sites, potentially inhibiting or modulating their function. This interaction is often characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, the compound may interact with proteins involved in cell signaling pathways, altering their conformation and activity.
Cellular Effects
The effects of this compound on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . It can also induce apoptosis in certain cell types by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Furthermore, the compound’s impact on cellular metabolism includes altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzimidazole moiety can bind to nucleic acids, proteins, and enzymes, affecting their function. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access . It can also modulate gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of target genes.
Properties
IUPAC Name |
3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-9-15-18(21-8-7-20-15)23-10-13(11-23)24-16-4-2-1-3-14(16)22-17(24)12-5-6-12/h1-4,7-8,12-13H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNGBKTKZYBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=CN=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.